molecular formula C9H9ClO2 B092836 4-Ethoxybenzoyl chloride CAS No. 16331-46-7

4-Ethoxybenzoyl chloride

Cat. No.: B092836
CAS No.: 16331-46-7
M. Wt: 184.62 g/mol
InChI Key: XLWQUESMILVIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO2This compound is typically a colorless to pale yellow liquid and is used as an intermediate in organic synthesis .

Scientific Research Applications

4-Ethoxybenzoyl chloride is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of certain medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

4-Ethoxybenzoyl chloride is known to cause severe skin burns and eye damage. It reacts violently with water, and contact with water liberates toxic gas . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing. If swallowed or in contact with skin or eyes, immediate medical attention is required .

Future Directions

While specific future directions for 4-Ethoxybenzoyl chloride were not found in the search results, it’s worth noting that similar compounds like 4-Methoxybenzoyl chloride have been used as radical precursors in visible-light photocatalysis to synthesize various heterocyclic compounds . This suggests potential future applications in the field of organic synthesis.

Mechanism of Action

Target of Action

4-Ethoxybenzoyl chloride is an organic chemical compound with the molecular formula C9H9ClO2 . It is primarily used as a reagent in chemical synthesis

Mode of Action

As an acyl chloride, this compound is highly reactive. It can react with carboxylic acids, alcohols, and amines to form carboxylic anhydrides, esters, and amides respectively . This reactivity is due to the good leaving group (Cl-) which can be easily displaced by a nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzoyl chloride can be synthesized through the reaction of 4-ethoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 4-ethoxybenzoic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride functional group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Alcohols: Reacts with alcohols to form esters. This reaction often requires a catalyst such as pyridine.

    Thiols: Reacts with thiols to form thioesters.

Major Products:

Comparison with Similar Compounds

    4-Methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-Fluorobenzoyl chloride: Contains a fluorine atom instead of an ethoxy group.

    4-Nitrobenzoyl chloride: Contains a nitro group instead of an ethoxy group.

Uniqueness: 4-Ethoxybenzoyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of the resulting products. The ethoxy group can provide different steric and electronic effects compared to other substituents like methoxy, fluoro, or nitro groups .

Properties

IUPAC Name

4-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQUESMILVIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167565
Record name 4-Ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16331-46-7
Record name 4-Ethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16331-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxybenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Ethoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Ethoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Ethoxybenzoyl chloride
Reactant of Route 5
4-Ethoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Ethoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.